molecular formula C13H14N2O3S B2730799 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1705269-86-8

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2730799
CAS RN: 1705269-86-8
M. Wt: 278.33
InChI Key: DFJVFPRTOJOHIG-UHFFFAOYSA-N
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Description

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential applications in the field of cancer research and treatment.

Scientific Research Applications

Synthesis and Chemical Transformations

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest in organic chemistry due to its potential applications in synthesizing various heterocyclic compounds and its involvement in chemical transformations. The molecule serves as a building block in the synthesis of pyrrolidine derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. The addition of dipole-generated photochemically from azirines to certain dioxides yields pyrroline derivatives, which can be transformed into pyrrolidine derivatives through ring opening, loss of SO2, and hydrogenation processes. Such transformations highlight the versatility of pyrrolidine-based compounds in organic synthesis and their potential utility in generating a wide array of structurally diverse molecules (Fischer & Schneider, 1983).

Polymer Science

In polymer science, derivatives of benzonitrile, including those related to the pyrrolidine moiety, play a significant role in the synthesis of high-performance materials. The direct poly-condensation of bis(aminophenoxy) benzonitrile with aromatic dicarboxylic acids and bis(carboxyphthalimide)s results in the formation of polyamides and poly(amide-imide)s. These polymers exhibit excellent thermal stability, solubility in aprotic polar solvents, and inherent viscosities suitable for various industrial applications. The synthesis of such compounds involves nucleophilic displacement reactions, showcasing the importance of benzonitrile derivatives in developing materials with desirable physical and chemical properties (Saxena et al., 2003).

Medicinal Chemistry

In medicinal chemistry, the structural motif of pyrrolidine and its derivatives, akin to this compound, is frequently explored for its biological activity. Pyrrolidine derivatives have been synthesized for their potential use as inhibitors in various biochemical pathways. For instance, the synthesis of trifluoromethyl pyrrolidines containing different substituents like sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups via 1,3-dipolar cycloaddition reactions highlights the adaptability of pyrrolidine scaffolds in drug discovery. Such compounds are investigated for their therapeutic potential, underscoring the significance of pyrrolidine and benzonitrile derivatives in developing new pharmaceutical agents (Markitanov et al., 2016).

properties

IUPAC Name

4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(17,18)12-6-7-15(9-12)13(16)11-4-2-10(8-14)3-5-11/h2-5,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVFPRTOJOHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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